molecular formula C24H17FN2O6S B12148898 (4E)-5-(2,3-dimethoxyphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione

(4E)-5-(2,3-dimethoxyphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione

Cat. No.: B12148898
M. Wt: 480.5 g/mol
InChI Key: RCVFIMLNNJPFHD-UHFFFAOYSA-N
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Description

(4E)-5-(2,3-dimethoxyphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzothiazole ring, a furan ring, and a pyrrolidine-2,3-dione core. The presence of functional groups such as methoxy, fluoro, and hydroxy groups further enhances its chemical reactivity and potential utility in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-(2,3-dimethoxyphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione typically involves multi-step organic synthesis. The key steps include the formation of the benzothiazole ring, the introduction of the furan ring, and the final assembly of the pyrrolidine-2,3-dione core. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(4E)-5-(2,3-dimethoxyphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: Halogenated derivatives can be synthesized through substitution reactions, where halogen atoms replace hydrogen atoms in the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine or chlorine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can produce halogenated derivatives with enhanced reactivity.

Scientific Research Applications

(4E)-5-(2,3-dimethoxyphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (4E)-5-(2,3-dimethoxyphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of functional groups such as the fluoro and methoxy groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4E)-5-(2,3-dimethoxyphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione lies in its combination of functional groups and ring structures, which confer distinct chemical reactivity and potential biological activity. The presence of both benzothiazole and furan rings, along with the pyrrolidine-2,3-dione core, makes it a versatile compound for various applications.

Properties

Molecular Formula

C24H17FN2O6S

Molecular Weight

480.5 g/mol

IUPAC Name

2-(2,3-dimethoxyphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2H-pyrrol-5-one

InChI

InChI=1S/C24H17FN2O6S/c1-31-16-6-3-5-13(22(16)32-2)19-18(20(28)15-7-4-10-33-15)21(29)23(30)27(19)24-26-14-9-8-12(25)11-17(14)34-24/h3-11,19,29H,1-2H3

InChI Key

RCVFIMLNNJPFHD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)F)O)C(=O)C5=CC=CO5

Origin of Product

United States

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